2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Description
This compound is a triazinoindole-based acetamide derivative characterized by a propyl substituent at the 5-position of the triazinoindole core and a sulfamoylphenyl group on the acetamide side chain. The triazinoindole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and central nervous system (CNS)-related activities .
Properties
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S2/c1-2-11-26-16-6-4-3-5-15(16)18-19(26)23-20(25-24-18)30-12-17(27)22-13-7-9-14(10-8-13)31(21,28)29/h3-10H,2,11-12H2,1H3,(H,22,27)(H2,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGSMAGEQSSXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with appropriate reagents to introduce the sulfanyl and sulfamoylphenylacetamide groups. The reaction conditions typically involve the use of solvents like ethanol and temperatures around 80°C .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfamoylphenylacetamide moiety can be reduced to an amine.
Substitution: The triazinoindole core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include bromine, iodine, and propargyl bromide Major products formed from these reactions include mono-propargylated derivatives and halogenated compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds within this class exhibit various biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as iron chelation, which reduces the availability of iron necessary for tumor growth. This leads to cell cycle arrest and apoptosis in various cancer cell lines.
- Antimicrobial Activity : Some studies suggest that triazinoindole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through iron chelation .
- Antimicrobial Testing : In vitro tests showed that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Synthetic Methodologies : Research has focused on optimizing synthetic routes to improve yield and purity, showcasing innovative methodologies that enhance the efficiency of producing these compounds .
Mechanism of Action
The mechanism of action of 2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazinoindole core can bind to enzymes and proteins, inhibiting their activity. The sulfamoylphenylacetamide moiety can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides. Key structural variations among analogs include:
- Substituents on the triazinoindole core (e.g., methyl, bromo, benzyl).
- Substituents on the phenyl ring (e.g., halides, sulfonamides, phenoxy groups).
Table 1: Structural and Functional Comparison
Key Observations:
Brominated derivatives (e.g., compound 25) exhibit enhanced antimicrobial activity, likely due to halogen-mediated interactions with microbial enzymes .
Phenyl Ring Modifications: The sulfamoyl group (-SO₂NH₂) distinguishes the target compound from halogenated or methylated analogs. Phenoxy-substituted analogs (e.g., compound 24) show moderate activity against E. coli and S. aureus, but the sulfamoyl group may offer broader specificity .
Physicochemical Comparison:
- Solubility : The sulfamoyl group improves aqueous solubility relative to brominated or methylated analogs, which rely on organic solvents for purification .
- Stability: Triazinoindole derivatives are generally stable under acidic conditions but may degrade in strong bases due to thioether bond susceptibility .
Biological Activity
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex compound belonging to the class of triazinoindoles. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈N₄O₂S₂, with a molecular weight of approximately 378.47 g/mol. The structure includes a triazinoindole core linked to a sulfanyl group and an acetamide moiety, which enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies indicate that it may modulate enzyme activity and influence signaling pathways associated with cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to tumor growth.
- Cell Cycle Arrest : By chelating iron ions, it can inhibit cancer cell proliferation, leading to apoptosis.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results.
Antidepressant and Anticonvulsant Activities
A series of derivatives related to this compound were synthesized and screened for antidepressant and anticonvulsant activities. Results showed that many derivatives had lower minimum inhibitory concentration (MIC) values compared to standard drugs used in these assays .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
- Antimicrobial Screening : A study synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and found that most compounds demonstrated significant antimicrobial activity against various pathogens .
- Antidepressant Effects : Another research effort reported that certain derivatives exhibited notable antidepressant effects in animal models, suggesting potential for further development into therapeutic agents for mood disorders .
- Anticonvulsant Properties : The anticonvulsant activity was assessed through various assays showing significant efficacy compared to standard treatments .
Data Tables
Here are summarized findings from relevant studies concerning the biological activities of this compound:
| Activity Type | Compound Tested | Result Summary |
|---|---|---|
| Antimicrobial | N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides | Lower MIC than standard drugs |
| Antidepressant | Various derivatives | Significant reduction in depressive behavior |
| Anticonvulsant | Synthesized compounds | Effective in reducing seizure frequency |
Q & A
Q. What are the key synthetic routes for preparing 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step protocols, typically starting with the functionalization of the triazinoindole core. Key steps include:
- Nucleophilic substitution at the triazino[5,6-b]indol-3-yl position to introduce the sulfanyl group.
- Amide coupling between the sulfanylacetamide intermediate and 4-sulfamoylphenylamine.
Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) are optimized via iterative testing. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures (80–100°C) improve coupling yields .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
Answer:
- Spectroscopic techniques : 1H/13C NMR to confirm regiochemistry of the triazinoindole core and sulfanylacetamide linkage. IR spectroscopy verifies sulfamoyl and amide functional groups.
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- Purity assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis for C, H, N, S content .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- In vitro enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases, given the sulfamoylphenyl group’s potential interaction with enzymatic active sites.
- Cellular assays : Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (e.g., TNF-α inhibition in macrophages).
- Structure-activity relationship (SAR) : Compare with analogs (e.g., propyl vs. ethyl substituents) to identify critical functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding to explain discrepancies.
- Dose-response optimization : Adjust dosing regimens in vivo to account for first-pass metabolism or tissue-specific accumulation.
- Mechanistic validation : Use knockout animal models or siRNA silencing to confirm target engagement .
Q. What experimental design strategies are recommended for studying its mechanism of action in complex biological systems?
Answer:
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways.
- Molecular docking : Predict binding affinities to putative targets (e.g., sulfamoyl group interactions with COX-2’s active site).
- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to validate direct target interactions .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
Answer:
- QSAR modeling : Correlate substituent properties (e.g., propyl chain length, sulfamoyl polarity) with bioactivity to guide derivatization.
- Molecular dynamics simulations : Study binding stability in solvated environments (e.g., triazinoindole’s hydrophobic interactions with protein pockets).
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Considerations
Q. What protocols are recommended for assessing environmental or toxicological impacts during preclinical development?
Answer:
- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity.
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
- Bioaccumulation potential : Calculate logP values and assess persistence via OECD 307 guidelines .
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to control critical quality attributes (CQAs) like reaction intermediates.
- Design of experiments (DoE) : Use factorial designs to optimize solvent ratios, catalyst loading, and temperature gradients for large batches.
- Purification strategies : Employ recrystallization (ethanol/water mixtures) or preparative HPLC to ensure batch-to-batch consistency .
Data Interpretation and Validation
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved during structural elucidation?
Answer:
Q. What statistical methods are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- Cluster analysis : Use PCA or t-SNE to identify subpopulations with divergent responses.
- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
